molecular formula C15H19N5O2 B5551859 (3S*,4S*)-1-(1-phenyl-1H-tetrazol-5-yl)-4-propylpyrrolidine-3-carboxylic acid

(3S*,4S*)-1-(1-phenyl-1H-tetrazol-5-yl)-4-propylpyrrolidine-3-carboxylic acid

Cat. No. B5551859
M. Wt: 301.34 g/mol
InChI Key: QQWQCTQVOQPUFW-DGCLKSJQSA-N
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Description

(2) Molecular Structure Analysis The molecular structure of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid has been determined using various spectroscopic and computational methods, providing insights into structural and thermodynamic parameters, electrostatic potential, and other electronic properties (Devi et al., 2018). Similar methods can elucidate the structure of “(3S*,4S*)-1-(1-phenyl-1H-tetrazol-5-yl)-4-propylpyrrolidine-3-carboxylic acid”.

(3) Chemical Reactions and Properties The chemical reactivity of tetrazole-containing compounds, such as the formation of salts and the interaction with various reagents to form novel compounds, demonstrates their versatility in chemical synthesis (Fedotov & Hotsulia, 2023). The use of (1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) for the efficient coupling of carboxylic acids indicates the potential chemical reactions and properties of such compounds (Balalaie et al., 2007).

(4) Physical Properties Analysis The determination of physical properties such as crystallinity, melting points, and solubility can be inferred from studies on similar compounds, where single-crystal X-ray analysis and spectroscopic methods are used to characterize and confirm the structures of the synthesized compounds (Kumarasinghe et al., 2009).

(5) Chemical Properties Analysis The chemical properties, including reactivity towards different reagents, stability under various conditions, and the formation of derivatives through functional group transformations, are critical for understanding the behavior of “(3S*,4S*)-1-(1-phenyl-1H-tetrazol-5-yl)-4-propylpyrrolidine-3-carboxylic acid”. The use of TBTU for esterification of carboxylic acids with alcohols and phenols at room temperature is an example of the modification of chemical properties through specific reactions (Balalaie et al., 2008).

Scientific Research Applications

Tetrazole Chemistry in Amino Acid Derivatives

Tetrazole chemistry plays a significant role in the modification of amino acid derivatives, leading to novel compounds with potential applications in various fields. One example is the transformation of 4-amino-3-phenylbutanoic acid, an amino acid derivative, by introducing tetrazole-containing groups. This modification utilizes the amino and carboxy terminal groups of the molecule, resulting in compounds like 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate. Such derivatives are synthesized through reactions involving triethyl orthoformate, sodium azide, and acetic acid, highlighting the versatility of tetrazole chemistry in creating novel bioactive molecules with potential therapeutic applications (Putis, Shuvalova, & Ostrovskii, 2008).

Tetrazole in Aldose Reductase Inhibitors

Tetrazole-containing compounds have been explored as aldose reductase inhibitors (ARIs), which are significant in managing diabetic complications. A study involving the synthesis and in vitro testing of various phenylsulfonamide derivatives incorporating tetrazole and other bioisosteric groups revealed their potential as ARIs. These compounds demonstrated inhibitory activity at concentrations lower than 100 μM, with certain derivatives exhibiting submicromolar profiles. This research indicates the promise of tetrazole-containing compounds in the development of new treatments for long-term diabetic complications, also highlighting their potent antioxidant capabilities (Alexiou & Demopoulos, 2010).

Tetrazole in Heterocyclic Compound Synthesis

Tetrazole functionalities are instrumental in synthesizing heterocyclic compounds, such as pyrroles, through interactions with aziridines. The preparation of (1H-tetrazol-5-yl)-allenes and their subsequent reactions demonstrate the ability to form complex heterocyclic structures, including tetrasubstituted pyrroles and 4-methylenepyrrolidines, depending on the substituents and reaction conditions. This showcases the versatility of tetrazole derivatives in constructing diverse heterocyclic frameworks with potential pharmaceutical relevance (Cardoso, Henriques, Paixão, & Pinho e Melo, 2016).

Tetrazole in Metal-Organic Frameworks

Tetrazole-based carboxylic acids are key ligands in developing metal-organic frameworks (MOFs), which have wide-ranging applications from catalysis to gas storage. The synthesis of novel Mn(II)-MOFs using tetrazole-based carboxylic acids illustrates the role of these ligands in constructing functional materials with unique topologies and properties. This area of research highlights the intersection of inorganic and organic chemistry in creating innovative materials for various technological applications (Yang, Hou, Zhang, & Zhu, 2022).

properties

IUPAC Name

(3S,4S)-1-(1-phenyltetrazol-5-yl)-4-propylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-2-6-11-9-19(10-13(11)14(21)22)15-16-17-18-20(15)12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3,(H,21,22)/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWQCTQVOQPUFW-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1C(=O)O)C2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1C(=O)O)C2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4S*)-1-(1-phenyl-1H-tetrazol-5-yl)-4-propylpyrrolidine-3-carboxylic acid

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